molecular formula C20H32ClNO B1208870 Tricyclamol Chloride CAS No. 3818-88-0

Tricyclamol Chloride

Cat. No.: B1208870
CAS No.: 3818-88-0
M. Wt: 337.9 g/mol
InChI Key: PISKUTGWQHZKIK-UHFFFAOYSA-M
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic routes for tricyclamol chloride are not widely documented. it is typically synthesized through quaternization of a tertiary amine precursor with chloromethyl methyl ether.

      Reaction Conditions: Specific reaction conditions may vary, but the quaternization reaction typically occurs under mild conditions.

      Industrial Production: Information on large-scale industrial production methods is limited.

  • Chemical Reactions Analysis

      Reactivity: Tricyclamol chloride is relatively stable and does not undergo extensive chemical transformations.

      Common Reagents and Conditions: As a quaternary ammonium compound, it is generally inert toward common reagents.

      Major Products: No major products resulting from chemical reactions of this compound are well-documented.

  • Scientific Research Applications

      Chemistry: Tricyclamol chloride’s applications in chemistry are limited due to its stability. It is not commonly used as a reagent or catalyst.

      Biology: Its biological applications are also scarce, as it lacks specific biological targets.

      Medicine: this compound’s medical applications are minimal, and it is not used clinically.

      Industry: Industrial applications remain elusive, likely due to its limited reactivity.

  • Mechanism of Action

    • The exact mechanism by which tricyclamol chloride exerts its effects is not well-understood. It likely involves interactions with cell membranes or ion channels due to its quaternary ammonium structure.
  • Comparison with Similar Compounds

      Similar Compounds: There are no closely related compounds with significant similarities to tricyclamol chloride. Its unique structure sets it apart from other quaternary ammonium compounds.

    Properties

    CAS No.

    3818-88-0

    Molecular Formula

    C20H32ClNO

    Molecular Weight

    337.9 g/mol

    IUPAC Name

    1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol;chloride

    InChI

    InChI=1S/C20H32NO.ClH/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3;1H/q+1;/p-1

    InChI Key

    PISKUTGWQHZKIK-UHFFFAOYSA-M

    SMILES

    C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-]

    Canonical SMILES

    C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Cl-]

    Key on ui other cas no.

    3818-88-0

    Origin of Product

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Reactant of Route 5
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    Reactant of Route 6
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